

CAS number for Potassium (2-chloropyridin-3-yl)trifluoroborate

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Compound of Interest

Compound Name: Potassium (2-chloropyridin-3-yl)trifluoroborate

Cat. No.: B597984

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An In-depth Technical Guide to **Potassium (2-chloropyridin-3-yl)trifluoroborate**

CAS Number: 1201899-19-5

This technical guide provides comprehensive information on **Potassium (2-chloropyridin-3-yl)trifluoroborate**, a versatile reagent in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Chemical Properties and Data

Potassium (2-chloropyridin-3-yl)trifluoroborate is a member of the air- and moisture-stable potassium organotrifluoroborate salt family.^{[1][2]} These reagents have gained significant traction as alternatives to the more sensitive boronic acids and esters.^[2] Their stability allows for easier handling and storage over extended periods.^{[1][3]}

Property	Value	Reference
CAS Number	1201899-19-5	[4]
Molecular Formula	C ₅ H ₃ BClF ₃ KN	[5][6]
Molecular Weight	219.44 g/mol	[5][6]
Physical Appearance	Typically a white, crystalline solid	[3]
Stability	Air- and moisture-stable	[1][2]
Solubility	Soluble in solvents like acetone	[3]

Synthesis and Experimental Protocols

The synthesis of potassium organotrifluoroborates is generally straightforward and can be achieved through various methods, often starting from the corresponding organoboronic acids or via in-situ generation from organolithium or Grignard reagents.[3][7]

General Protocol for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids

This protocol is adapted from established procedures for the conversion of boronic acids to their corresponding potassium trifluoroborate salts.[3][8]

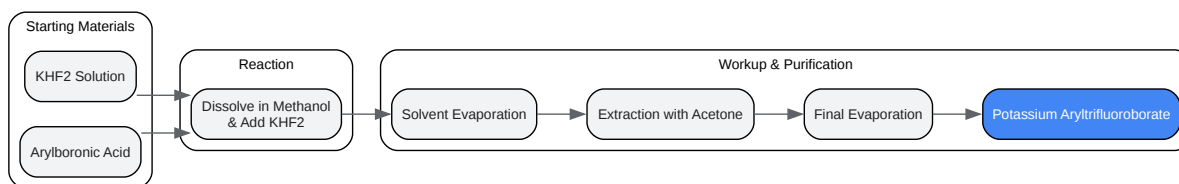
Materials:

- Arylboronic acid (1.0 equiv)
- Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
- Methanol
- Water
- Acetone

Procedure:

- The arylboronic acid is dissolved in methanol in a round-bottomed flask.[8]
- An aqueous solution of potassium hydrogen fluoride is added to the methanolic solution.[8]
- The mixture is stirred at room temperature, leading to the formation of a precipitate.
- The solvent is removed under reduced pressure.
- The resulting solid is then triturated or extracted with a suitable solvent, such as hot acetone, to separate the desired potassium aryltrifluoroborate from insoluble inorganic salts (e.g., KF, KHF₂).[3]
- The solvent is evaporated, and the product can be further purified by recrystallization if necessary.

Logical Workflow for Synthesis



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General synthesis workflow for potassium aryltrifluoroborates.

Applications in Suzuki-Miyaura Cross-Coupling

Potassium (2-chloropyridin-3-yl)trifluoroborate is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1][3]

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[3]

The use of organotrifluoroborates in Suzuki-Miyaura couplings offers several advantages, including enhanced stability and, in some cases, improved reactivity compared to boronic acids.[2][9] The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10]

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a representative procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

- **Potassium (2-chloropyridin-3-yl)trifluoroborate** (1.5 equiv)
- Aryl halide (e.g., aryl bromide) (1.0 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
- Phosphine ligand (e.g., SPhos, RuPhos) (4-10 mol%)
- Base (e.g., Cs₂CO₃, K₂CO₃) (3.0 equiv)
- Solvent system (e.g., Toluene/Water, THF/Water)

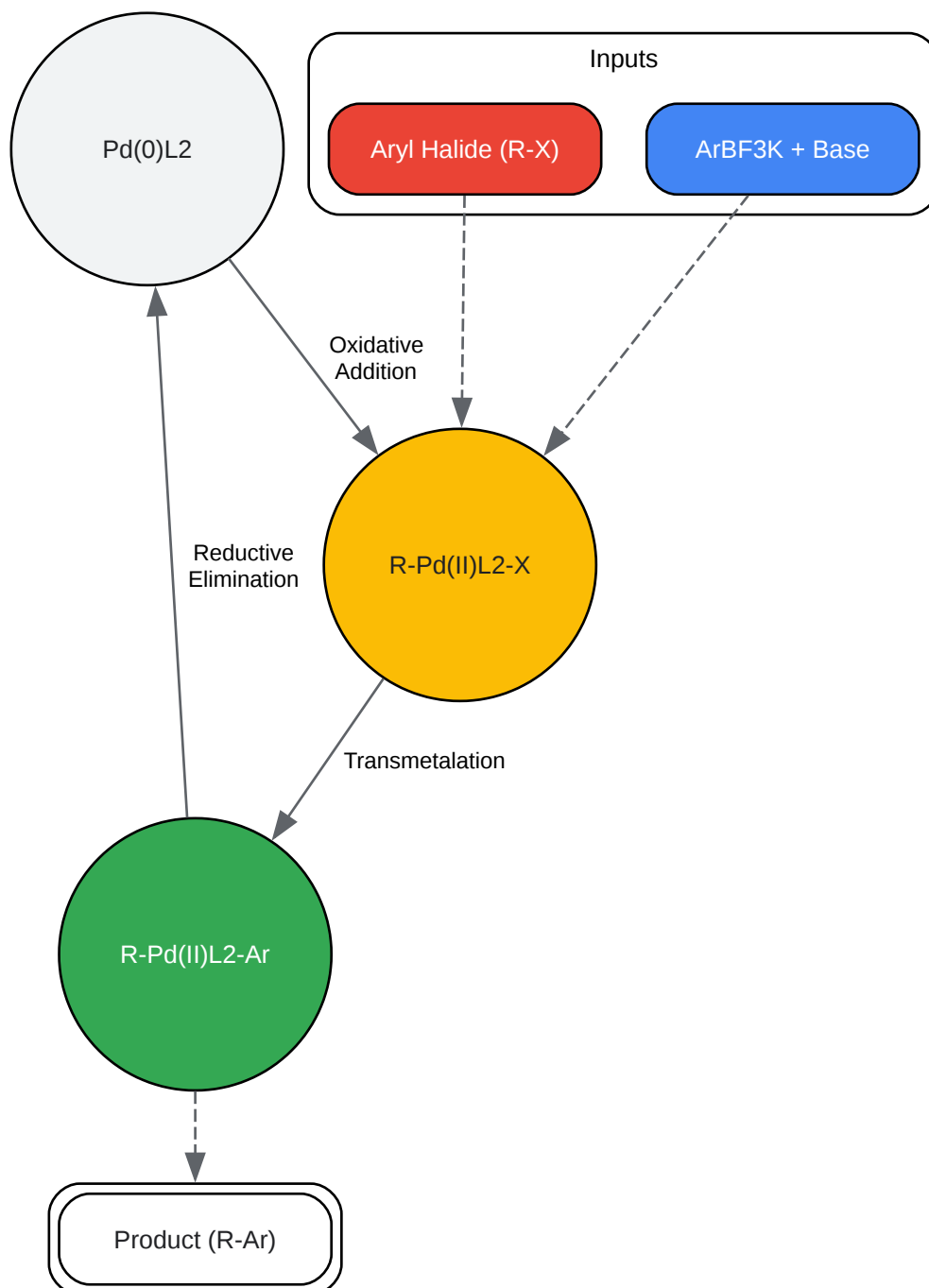
Procedure:

- A reaction vessel is charged with the aryl halide, **potassium (2-chloropyridin-3-yl)trifluoroborate**, palladium catalyst, phosphine ligand, and base.
- The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen).
- The solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).
- The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

- The organic layer is dried, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involving potassium organotrifluoroborates follows a well-established catalytic cycle.



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